N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide
Description
Chemical Structure and Key Features "N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide" is a structurally complex acetamide derivative characterized by:
- A pyrrolidine ring substituted at the 2-position with a methyl group bearing both an acetamide (N-propan-2-yl) and a 2-aminopropanoyl moiety.
- Stereochemical specificity: The 2-aminopropanoyl group is in the (S)-configuration, as indicated by its systematic naming in .
- Molecular formula: C₁₄H₂₆N₃O₂ (calculated from and ) .
For example, describes a method involving base-mediated condensation of pentanamidine with alkylated intermediates, which could be adapted for this compound .
Properties
Molecular Formula |
C13H25N3O2 |
|---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H25N3O2/c1-9(2)16(11(4)17)8-12-6-5-7-15(12)13(18)10(3)14/h9-10,12H,5-8,14H2,1-4H3 |
InChI Key |
HRZIFLIJPNZBET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)C(C)N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of L-proline as a starting material, which undergoes a series of reactions including Grignard reactions and reductive amination to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the chiral centers play a crucial role in its binding affinity and selectivity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound belongs to a family of N-substituted pyrrolidine acetamides. Key structural analogs and their distinctions are summarized below:
Key Observations
Cyclopropyl-containing analogs (e.g., in ) may exhibit improved metabolic stability due to the rigid cycloalkane structure .
Pyrrolidine Substitution Position: Substitution at the 2-position (target compound) vs. 3-position (analogs in ) alters the spatial arrangement of the acetamide and aminopropanoyl groups, which could influence binding interactions in biological targets .
Stereochemical Specificity: The (S)-configuration of the 2-aminopropanoyl group () is critical for mimicking natural amino acids, a feature shared with bioactive peptides .
Research Findings and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
